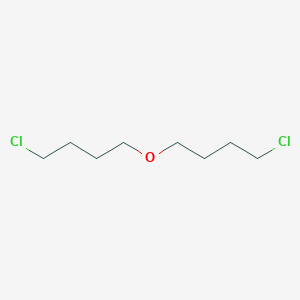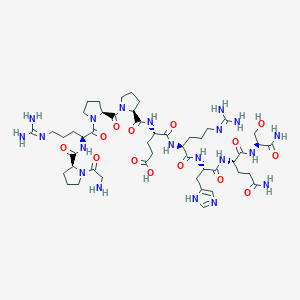
4-Chloro-7-chlorosulfonyl-2,1,3-benzoxadiazole
概要
説明
4-Chloro-7-chlorosulfonyl-2,1,3-benzoxadiazole is a bifunctional fluorescent reagent . It has an empirical formula of C6H2Cl2N2O3S and a molecular weight of 253.06 .
Molecular Structure Analysis
The molecular structure of 4-Chloro-7-chlorosulfonyl-2,1,3-benzoxadiazole consists of a benzoxadiazole core with chloro and chlorosulfonyl substituents . The SMILES string representation of the molecule is Clc1ccc(c2nonc12)S(Cl)(=O)=O .Physical And Chemical Properties Analysis
4-Chloro-7-chlorosulfonyl-2,1,3-benzoxadiazole is a solid at 20 degrees Celsius . It has a melting point of 86-90 degrees Celsius . The compound has a maximum absorption wavelength (λmax) of 324 nm .科学的研究の応用
Bifunctional Fluorescent Reagent
This compound is utilized as a bifunctional fluorescent reagent due to its ability to react with various biological molecules . It can be used to label proteins, nucleic acids, and other biomolecules for fluorescence microscopy, which is essential for visualizing cellular structures and functions.
Diagnostic Assay Manufacturing
In the field of diagnostics, 4-Chloro-7-chlorosulfonyl-2,1,3-benzoxadiazole is applied in the synthesis of reagents for diagnostic assays . These assays are crucial for detecting specific biomarkers associated with diseases, enabling early diagnosis and monitoring of treatment efficacy.
Hematology
The compound finds application in hematology for staining blood cells . Stains derived from this compound can be used to differentiate between various types of blood cells, aiding in the diagnosis of blood disorders.
Histology
Histological applications involve using 4-Chloro-7-chlorosulfonyl-2,1,3-benzoxadiazole for tissue staining . It helps in the examination of tissue samples under a microscope, providing valuable information about the anatomy and pathology of tissues.
Cross-linking Reagent
As a cross-linking reagent, it facilitates the formation of covalent bonds between different polymer chains . This property is exploited in materials science for creating polymers with enhanced mechanical strength and stability.
Synthesis of Fluorescent Probes
The compound is instrumental in synthesizing fluorescent probes for the selective detection of biological thiols and hydrazine . These probes are significant for studying cellular redox states and detecting toxic substances in environmental samples.
Safety and Hazards
4-Chloro-7-chlorosulfonyl-2,1,3-benzoxadiazole is classified as a skin corrosive (Skin Corr. 1B) . It’s considered dangerous, with hazard statements indicating that it causes severe skin burns and eye damage, and may be corrosive to metals . Precautionary measures include avoiding breathing dusts or mists, keeping only in the original container, washing skin thoroughly after handling, wearing protective gear, and storing in a corrosive resistant container with a resistant inner liner .
作用機序
Target of Action
Similar compounds have been known to interact with various proteins and enzymes, particularly those containing free sulfhydryl groups .
Mode of Action
The compound is a bifunctional fluorescent reagent . It is known to undergo nucleophilic substitution reactions . For instance, it can react with –NH2 groups on amino-functionalized carbon dots (CDs) to produce a novel carbon dot-based hybrid . This interaction results in new photoluminescence .
Biochemical Pathways
The compound’s ability to form fluorescent hybrids suggests potential applications in biochemical research and diagnostics .
Result of Action
Its ability to form fluorescent hybrids suggests it could be used to label and track certain biological molecules .
Action Environment
Environmental factors that could influence the compound’s action, efficacy, and stability include temperature, pH, and the presence of other reactive species . For instance, the compound is known to decompose in the presence of moisture .
特性
IUPAC Name |
4-chloro-2,1,3-benzoxadiazole-7-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl2N2O3S/c7-3-1-2-4(14(8,11)12)6-5(3)9-13-10-6/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPPRLMZEVZSIIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NON=C2C(=C1)Cl)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl2N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80346478 | |
| Record name | 7-Chloro-2,1,3-benzoxadiazole-4-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80346478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-7-chlorosulfonyl-2,1,3-benzoxadiazole | |
CAS RN |
142246-48-8 | |
| Record name | 7-Chloro-2,1,3-benzoxadiazole-4-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80346478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Chloro-7-chlorosulfonyl-2,1,3-benzoxadiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What key structural differences were observed between 4-Chloro-7-chlorosulfonyl-2,1,3-benzoxadiazole and its fluoride analog, 4-chloro-7-fluorosulfonyl-2,1,3-benzoxadiazole, in the study?
A1: The study primarily highlighted the contrasting noncovalent interactions of the chlorine and fluorine atoms in the respective compounds []. Hirshfeld surface analysis revealed that while the chlorine atom in 4-Chloro-7-chlorosulfonyl-2,1,3-benzoxadiazole participates in hydrogen bonding interactions, the fluorine atom in its analog does not []. Interestingly, the fluorine atom exhibited close contacts with several π bonds, a feature not observed with the chlorine atom []. Despite these differences, both compounds displayed comparable interactions involving their sulfonyl oxygen atoms in terms of magnitude and interatomic distances [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2S)-N-[(2S)-4-[(4R)-4-(tert-butylcarbamoyl)-5,5-dimethyl-1,3-thiazolidin-3-yl]-3-hydroxy-4-oxo-1-phenylbutan-2-yl]-2-[(2-naphthalen-1-yloxyacetyl)amino]butanediamide](/img/structure/B114169.png)










![Disodium;(2S,3S,4S,5R,6R)-6-[(3R,4R,5R,6R)-3-acetamido-2,5-dihydroxy-6-(sulfonatooxymethyl)oxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B114198.png)

